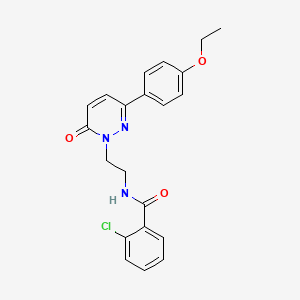

2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3/c1-2-28-16-9-7-15(8-10-16)19-11-12-20(26)25(24-19)14-13-23-21(27)17-5-3-4-6-18(17)22/h3-12H,2,13-14H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYYZKWDIQZUJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that belongs to the class of benzamide derivatives. Its unique structure, which includes a chloro group, a pyridazinone moiety, and an ethoxyphenyl substituent, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis pathways, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 397.9 g/mol. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 921578-78-1 |

| Molecular Formula | |

| Molecular Weight | 397.9 g/mol |

Pharmacological Properties

Preliminary studies suggest that this compound may exhibit significant biological activities, particularly in pharmacology. The presence of the pyridazinone core is known for its biological activity, especially in medicinal chemistry. The compound has been evaluated for various pharmacological effects, including:

- Antifungal Activity : Similar compounds containing benzamide structures have shown promising antifungal properties. For instance, derivatives with oxadiazole moieties demonstrated good efficacy against fungi such as Botrytis cinerea and Fusarium graminearum .

- Cholinesterase Inhibition : Research indicates that certain pyridazone derivatives can act as cholinesterase inhibitors, which are crucial in treating conditions like Alzheimer's disease .

- Anti-inflammatory Effects : Compounds derived from benzamides have been noted for their anti-inflammatory activity, suggesting potential therapeutic applications in inflammatory diseases .

Mechanistic Insights

The mechanism of action for this compound may involve interaction with specific biological targets due to its structural components. The chloro substituent may enhance binding affinity to receptors or enzymes involved in various biochemical pathways.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic pathways that include:

- Formation of the Pyridazinone Core : This step often involves cyclization reactions starting from appropriate precursors.

- Introduction of the Ethoxyphenyl Group : This can be achieved through nucleophilic substitution reactions.

- Chlorination and Amide Formation : The final steps include chlorination to introduce the chloro group and subsequent formation of the amide linkage.

Case Studies and Research Findings

Research findings indicate that compounds similar to this compound have been evaluated in various studies:

- A study highlighted the antifungal efficacy of benzamide derivatives against multiple fungal strains, showcasing the potential for developing new antifungal agents .

- Another investigation focused on the cholinesterase inhibitory activity of pyridazine derivatives, providing insights into their role in neurodegenerative disease management .

Comparison with Similar Compounds

Pyridazinone-Antipyrine Hybrids ()

Compounds 6e–6h from are antipyrine-pyridazinone hybrids with piperazinyl or substituted phenyl groups. Key differences include:

- Core Structure : The target compound lacks the antipyrine (pyrazolone) moiety present in 6e–6h , replacing it with a simpler benzamide group.

- Substituent Effects :

- 6f (4-chlorophenylpiperazinyl) and 6g (4-fluorophenylpiperazinyl) feature halogenated aryl groups, which may enhance receptor affinity compared to the ethoxyphenyl group in the target compound.

- The ethyl linker in the target compound may confer greater conformational flexibility than the propionamide/propanamide chains in 6e–6h .

Table 1: Physicochemical Properties

| Compound | Substituent | IR C=O Peaks (cm⁻¹) | Yield (%) |

|---|---|---|---|

| Target Compound | 4-Ethoxyphenyl | Not reported | N/A |

| 6e | 4-Benzylpiperidinyl | 1664, 1642 | 62 |

| 6f | 4-Chlorophenylpiperazinyl | 1681, 1655, 1623 | 51 |

| 6g | 4-Fluorophenylpiperazinyl | 1662, 1628 | 42 |

Benzyloxy Pyridazine Derivatives ()

The synthesis of benzyloxy pyridazines (e.g., 5a) involves alkylation of a pyridazinone sulfonamide with benzyl bromides. Unlike the target compound, these derivatives contain a sulfonamide group and benzyloxy substituents. The absence of sulfonamide in the target may reduce polarity, altering solubility and bioavailability .

Pesticide Benzamide Derivatives ()

Chlorsulfuron and triflumuron are benzamide-based pesticides with triazine or trifluoromethoxy groups. The target compound shares the 2-chlorobenzamide motif but lacks the triazine or urea moieties critical for herbicidal activity. This suggests divergent applications; the target’s ethoxyphenyl-pyridazinone structure may favor pharmaceutical over pesticidal use .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide?

- Methodology : The synthesis typically involves:

Pyridazinone core formation : Reacting hydrazine derivatives with carbonyl compounds under reflux .

Alkylation : Introducing the ethyl group via alkylation with ethyl halides in anhydrous solvents (e.g., THF) .

Benzamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the chlorobenzamide moiety .

- Optimization : Yield and purity are improved by controlling temperature (60–80°C), solvent polarity, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What in vitro assays are recommended to evaluate biological activity?

- HDAC inhibition : Use fluorogenic assays with recombinant HDAC isoforms (e.g., HDAC1, HDAC3) and validate in cell lines (e.g., SKM-1 myelodysplastic cells) .

- Anticonvulsant screening : Employ maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents .

- Enzyme binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Advanced Research Questions

Q. How can structural discrepancies in pyridazinone derivatives impact biological activity?

- Analysis :

- Resolution : Compare X-ray crystallography data of ligand-target complexes to correlate substituent positioning with activity .

Q. How to address variability in reported IC50 values for HDAC inhibition?

- Experimental design :

- Standardize assay conditions (pH, temperature, substrate concentration).

- Use internal controls (e.g., SAHA as a reference inhibitor) .

Q. What computational strategies predict conformational stability in biological environments?

- Methods :

- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns trajectories (AMBER or GROMACS) to assess stability .

- Density functional theory (DFT) : Calculate electrostatic potential maps to identify reactive sites .

- Validation : Cross-reference computational results with NMR chemical shift data .

Methodological Challenges and Solutions

Q. How to resolve contradictions in anticonvulsant vs. anticancer activity data?

- Hypothesis testing :

- Target profiling : Screen against a panel of receptors (e.g., GABA_A, NMDA) to identify off-target effects .

- Pathway analysis : Use RNA-seq to compare gene expression profiles in neuronal vs. cancer cells .

Q. What strategies improve metabolic stability without compromising activity?

- Approach :

Prodrug design : Introduce esterase-labile groups (e.g., tert-butyl) to enhance bioavailability .

CYP450 inhibition assays : Identify metabolic hotspots via liver microsome studies .

- Case study : Adding a 4-fluorophenylthio group increased plasma half-life from 2.1 to 5.7 hours in rat models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.